8-Chloro[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Chloro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with amino acid residues on the surface of its target .
Mode of Action
It is hypothesized that the compound combines with the amino-acid residue on its target’s surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction could potentially alter the function of the target, leading to its bioactivity.
Result of Action
Some studies suggest that similar compounds have shown antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the efficient methods for synthesizing 8-Chloro[1,2,4]triazolo[4,3-a]pyridine involves the use of microwave-assisted reactions. Starting materials such as 2,3-dichloropyridine and hydrazine hydrate undergo multistep reactions under microwave irradiation.
Oxidative Cyclization: Another method involves the oxidative cyclization of 2-pyridylhydrazones.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, especially the microwave-assisted synthesis due to its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The triazole and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidative Cyclization: Iodine or other oxidizing agents in solvents like ethanol are used for cyclization reactions.
Major Products:
- Substitution reactions typically yield derivatives with different functional groups replacing the chlorine atom.
- Oxidative cyclization reactions yield fused ring systems with potential biological activities.
Scientific Research Applications
8-Chloro[1,2,4]triazolo[4,3-a]pyridine has been explored for various scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antifungal agents, exhibiting activity against fungi such as Phyllosticta pirina and Candida albicans.
Biological Research: It has been studied for its inhibitory activities against kinases such as c-Met and VEGFR-2, making it a candidate for anticancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
8-Chloro[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 8th position, which can be exploited for further functionalization and derivatization, enhancing its biological activity and specificity.
Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHXKDTZOJELHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314498 | |
Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501357-89-7 | |
Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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